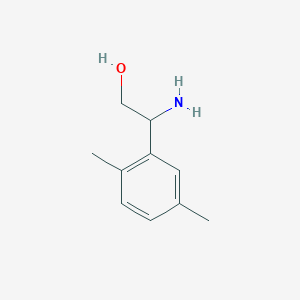

2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-amino-2-(2,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |

InChI Key |

TVFYOWHNZDDLOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CO)N |

Origin of Product |

United States |

Stereochemical Aspects and Enantioselective Synthesis

Importance of Chirality in Amino Alcohol Derivatives

Chirality is a fundamental aspect of molecular science with profound implications in pharmacology and materials science. Chiral 1,2-amino alcohols, the class to which 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL belongs, are ubiquitous structural motifs in a vast number of pharmaceutical molecules and natural products. acs.orgnih.gov The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as enzymes and receptors in the body. mdpi.com

Consequently, the different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. mdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause adverse effects. mdpi.com For this reason, the synthesis of enantiomerically pure 1,2-amino alcohols is of paramount importance to provide safer and more effective medicines. acs.orgnih.gov The development of efficient asymmetric synthetic methods allows for the selective preparation of the desired enantiomer, which is crucial for accessing these valuable compounds for the pharmaceutical industry. nih.gov

Enantiomeric Purity and Enantiomeric Excess (ee) Determination and Control

Controlling and accurately determining the enantiomeric purity of a chiral compound is a key challenge in asymmetric synthesis. nih.gov Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. A variety of analytical techniques have been developed to determine the ee of chiral amino alcohols.

Common methods include chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), which can physically separate the two enantiomers. Spectroscopic methods are also widely employed. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can differentiate between enantiomers. nih.gov More advanced NMR techniques involve the in-situ derivatization of the analyte with a chiral agent to form diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for quantification. acs.org

Furthermore, fluorescence-based assays and UV-vis sensing methods have been developed for high-throughput screening. nih.govacs.orgnih.gov These methods often rely on the formation of diastereomeric complexes between the chiral amino alcohol and a chiral sensor molecule (e.g., a chiral scandium or nickel complex), resulting in a differential spectroscopic response for each enantiomer. acs.orgnih.gov

| Method | Principle | Advantages | References |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct separation and quantification; widely applicable. | nih.gov |

| NMR Spectroscopy with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different NMR chemical shifts. | Relatively fast; provides structural information. | nih.gov |

| 19F NMR Spectroscopy | Analyte is derivatized with a fluorine-containing chiral agent, and the resulting diastereomers are distinguished by 19F NMR. | High sensitivity and clean baseline peak separations. | acs.org |

| Fluorescence-Based Assays | Formation of fluorescent diastereomeric complexes with a chiral sensor, leading to distinct fluorescence signals. | High sensitivity and suitability for high-throughput screening. | nih.gov |

| UV-Vis Sensing with Chiral Metal Complexes | Competitive binding assays using a chiral metal (e.g., Scandium, Nickel) complex sensor that differentiates between enantiomers. | Applicable in aqueous solutions; can determine both concentration and ee. | acs.orgnih.gov |

Strategies for Chiral Induction and Control

One of the most efficient and environmentally benign methods for producing enantiomerically pure alcohols is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone. acs.orgresearchgate.netnih.gov For the synthesis of chiral this compound, this would involve the asymmetric reduction of the precursor, 2-amino-1-(2,5-dimethylphenyl)ethanone.

This transformation is typically achieved using transition metal catalysts (e.g., Ruthenium, Iridium, Rhodium, Cobalt) complexed with chiral ligands. researchgate.netnih.govacs.org The chiral ligand creates a chiral environment around the metal center, which forces the hydrogenation to occur preferentially on one of the two faces of the carbonyl group, leading to the formation of one enantiomer of the amino alcohol in excess. nih.gov High yields and excellent enantioselectivities (often >99% ee) have been reported for the asymmetric hydrogenation of various α-amino ketones using catalysts based on ligands such as chiral diphosphines (e.g., BINAP) and diamines (e.g., TsDPEN). acs.orgnih.govrsc.org Cobalt-catalyzed systems have also been developed that operate with high efficiency, avoiding the need for protecting groups on the amine. nih.govacs.org

| Catalyst System | Metal | Typical Ligand Type | Key Features | References |

|---|---|---|---|---|

| Ru-TsDPEN | Ruthenium | N-tosylated diamine and diphosphine | High activity and enantioselectivity for a wide range of ketones. | rsc.org |

| Ir-SpiroPAP | Iridium | Spiro Pyridine-Aminophosphine | Excellent enantioselectivities (up to 99.9% ee) and high turnover numbers (TON). | researchgate.net |

| Chiral Co-Complex | Cobalt | Chiral diphosphine | Efficient for unprotected α-primary amino ketones; avoids protection/deprotection steps. | nih.govacs.org |

Diastereoselective synthesis is employed when a molecule with multiple stereocenters is created. While this compound itself has only one stereocenter, diastereoselective strategies become relevant if the synthesis starts from a chiral precursor or if the molecule is further elaborated. The synthesis of vicinal amino alcohols often starts from enantiopure building blocks like amino acids. rsc.org

In such cases, the existing stereocenter can influence the creation of a new one, a process known as substrate-controlled diastereoselection. The challenge lies in controlling the relative stereochemistry (syn- or anti-) of the final product. For example, the reduction of a chiral β-amino ketone can lead to two different diastereomers (syn- and anti-γ-amino alcohols). rsc.org The choice of reducing agent, catalyst, and reaction conditions can be tuned to favor the formation of one diastereomer over the other. rsc.org For instance, certain rhodium-based catalysts have shown excellent selectivity for producing syn-γ-amino alcohols, while ruthenium catalysts can favor the anti-diastereomer. rsc.org

Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful and sustainable alternative to traditional chemical methods for stereocontrolled synthesis. frontiersin.org Enzymes operate under mild conditions (pH, temperature) and exhibit exceptional chemo-, regio-, and stereoselectivity. acs.org

For the synthesis of chiral amino alcohols, several classes of enzymes are particularly useful. Ketoreductases (KREDs) can catalyze the asymmetric reduction of ketones to alcohols with very high enantioselectivity. csic.es Alternatively, amine dehydrogenases (AmDHs) can be engineered to perform the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amine source, to directly produce chiral amino alcohols. frontiersin.org Enzyme cascades, which combine multiple enzymatic reactions in one pot, have also been developed. For instance, coupling a transketolase and a transaminase reaction can synthesize chiral amino-alcohols from simple, non-chiral starting materials. nih.gov These biocatalytic approaches provide an environmentally friendly route to enantiomerically pure compounds. frontiersin.orgresearchgate.net

Stability and Racemization Studies of Chiral Forms

The stereochemical stability of a chiral compound is crucial, particularly for pharmaceutical applications. Racemization, the process by which an enantiomerically enriched sample converts into a 1:1 mixture of both enantiomers (a racemate), can lead to a loss of biological activity and potentially introduce undesired effects.

The chiral center in amino alcohols like this compound is generally stable under normal storage conditions. However, racemization can occur under certain conditions, such as elevated temperatures or the presence of specific catalysts. Studies on the racemization of other chiral amino alcohols have shown that metal catalysts, such as cobalt supported on alumina, can be active for this process. researchgate.net The mechanism often involves a reversible dehydrogenation/hydrogenation sequence, where the chiral alcohol is temporarily converted to the achiral ketone intermediate, allowing for the loss of stereochemical information before it is reduced back to the alcohol. Understanding the conditions that promote racemization is essential for ensuring the long-term stability and efficacy of the final chiral product. researchgate.net

Chemical Reactivity, Derivatization, and Analog Synthesis

Reactions of the Hydroxyl Group

The primary hydroxyl (-OH) group is a principal site for modification, primarily through oxidation and substitution reactions.

The primary alcohol in 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. To prevent unwanted side reactions with the amino group, the selection of mild and selective reagents is crucial.

Reagents such as Pyridinium Chlorochromate (PCC) or the use of a Collins oxidation (CrO3·2pyridine) in an anhydrous solvent like dichloromethane (B109758) are effective for the controlled oxidation to the corresponding aldehyde, 2-amino-2-(2,5-dimethylphenyl)acetaldehyde. vanderbilt.edu Employing stronger oxidizing agents, for instance, the Jones reagent (CrO3 in aqueous acid) or potassium permanganate (B83412) (KMnO4), typically results in the formation of the carboxylic acid, 2-amino-2-(2,5-dimethylphenyl)acetic acid. libretexts.org

Table 1: Oxidation of the Hydroxyl Group

| Reagent | Conditions | Expected Product | Product Type |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 2-amino-2-(2,5-dimethylphenyl)acetaldehyde | Aldehyde |

| Collins Reagent (CrO₃·2pyridine) | CH₂Cl₂ | 2-amino-2-(2,5-dimethylphenyl)acetaldehyde | Aldehyde |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone/Water | 2-amino-2-(2,5-dimethylphenyl)acetic acid | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2-amino-2-(2,5-dimethylphenyl)acetic acid | Carboxylic Acid |

Direct nucleophilic substitution of the hydroxyl group is challenging because it is a poor leaving group. ucalgary.ca To facilitate substitution, the -OH group must first be converted into a more effective leaving group. This can be achieved by protonation under acidic conditions, which allows for the departure of a neutral water molecule, or by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. ucalgary.ca Following this activation step, a variety of nucleophiles can be introduced.

Table 2: Substitution Reactions of the Activated Hydroxyl Group

| Activating Agent | Nucleophile (Nu⁻) | General Product Structure | Example Product (Nu = Cl) |

|---|---|---|---|

| HBr (acid) | Br⁻ | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-amine | 1-(1-Bromo-2-aminoethyl)-2,5-dimethylbenzene |

| TsCl, pyridine | Cl⁻ | 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-amine | 1-(1-Chloro-2-aminoethyl)-2,5-dimethylbenzene |

| SOCl₂ | Cl⁻ | 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-amine | 1-(1-Chloro-2-aminoethyl)-2,5-dimethylbenzene |

| PBr₃ | Br⁻ | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-amine | 1-(1-Bromo-2-aminoethyl)-2,5-dimethylbenzene |

Reactions of the Amino Group

The primary amino (-NH₂) group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and reactive toward electrophiles. ucalgary.cabasicmedicalkey.com

The amino group functions effectively as a nucleophile, capable of attacking electrophilic centers to forge new carbon-nitrogen bonds. ucalgary.ca In reactions with substrates like alkyl halides, this typically occurs via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca

Alkylation and amidation represent two of the most common derivatization strategies for primary amines.

Alkylation: The reaction with alkylating agents, such as alkyl halides, leads to the formation of secondary amines. This process can continue, potentially yielding tertiary amines and quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

Amidation: The amino group reacts efficiently with carboxylic acid derivatives like acyl chlorides and acid anhydrides through nucleophilic acyl substitution to produce stable amide linkages.

Table 3: Derivatization of the Amino Group

| Reaction Type | Reagent | Functional Group Formed | Product Name Example (Reagent: Acetyl Chloride) |

|---|---|---|---|

| Amidation | Acyl Chloride (e.g., Acetyl chloride) | Amide | N-(1-(2,5-dimethylphenyl)-2-hydroxyethyl)acetamide |

| Amidation | Acid Anhydride (e.g., Acetic anhydride) | Amide | N-(1-(2,5-dimethylphenyl)-2-hydroxyethyl)acetamide |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary Amine | 2-(2,5-dimethylphenyl)-2-(methylamino)ethan-1-ol |

Functionalization of the Aromatic Ring

The 2,5-dimethylphenyl moiety can undergo electrophilic aromatic substitution (EAS) to introduce new functional groups. The outcome of these reactions is governed by the directing effects of the existing substituents: the two methyl groups and the 2-aminoethan-1-ol side chain. All three are classified as activating, ortho-, para-directing groups. The cumulative effect of these substituents, along with steric considerations, makes positions 4 and 6 the most probable sites for electrophilic attack.

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile | Potential Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Amino-2-(4-nitro-2,5-dimethylphenyl)ethan-1-ol |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-Amino-2-(4-bromo-2,5-dimethylphenyl)ethan-1-ol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(1-Amino-2-hydroxyethyl)-2,5-dimethylbenzenesulfonic acid |

| Friedel-Crafts Acylation* | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-(1-Amino-2-hydroxyethyl)-2,5-dimethylphenyl)ethanone |

Note: The amino group can complex with the Lewis acid catalyst in Friedel-Crafts reactions, which may necessitate the use of a protecting group.

Synthesis of Structural Analogs and Hybrid Molecules of this compound

The structural scaffold of this compound presents multiple avenues for chemical modification to generate a diverse range of structural analogs and hybrid molecules. These modifications can be broadly categorized into three main areas: alterations to the substituent pattern on the phenyl ring, changes to the ethane (B1197151) backbone, and the incorporation of the core structure into various heterocyclic systems. Such derivatizations are crucial for exploring structure-activity relationships and developing new chemical entities with tailored properties.

Modifications to the Phenyl Ring Substituent Pattern

While detailed synthetic procedures for a wide array of dimethylphenyl analogs of 2-amino-2-phenylethan-1-ol are not extensively documented in publicly available literature, the existence of various isomers is noted in chemical databases. These include analogs with 2,4-dimethyl, 2,6-dimethyl, 3,4-dimethyl, and 3,5-dimethyl substitution patterns. chiralen.comnih.govnih.govencyclopedia.pub Furthermore, an analog with a 2,4,6-trimethylphenyl group has also been reported. chemicalbook.com

A patented process for a related compound, (±) 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride, starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, suggesting a potential synthetic route for phenyl-substituted analogs. google.com This implies that by starting with appropriately substituted bromoketones, a variety of analogs with different substituents on the phenyl ring could be synthesized. General methods for producing optically active 2-amino-1-phenylethanol (B123470) derivatives also indicate that various halogenated and other substituted phenyl analogs can be prepared.

The synthesis of these analogs would likely follow established routes for the preparation of 2-amino-2-phenylethanols, which often involve the reduction of α-amino ketones or the ring-opening of corresponding epoxides. The specific positioning of the methyl groups on the phenyl ring is expected to influence the molecule's conformation and interactions with biological targets or other chemical entities.

Table 1: Examples of Phenyl Ring-Modified Analogs of this compound

| Compound Name | Phenyl Ring Substitution | CAS Number |

| (R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol | 2,4-dimethyl | 1213106-34-3 |

| (R)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol | 2,6-dimethyl | 1213571-32-4 |

| 2-Amino-1-(3,4-dimethylphenyl)ethanol | 3,4-dimethyl | 786600-48-4 |

| (R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride | 3,5-dimethyl | 2411592-34-0 |

| 2-AMINO-2-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-OL | 2,4,6-trimethyl | 354153-49-4 |

Alterations to the Ethane Backbone

The ethane backbone of this compound, consisting of a -CH(NH2)-CH2OH moiety, offers several sites for modification. These alterations can include homologation (extending the carbon chain), introduction of substituents, or changing the nature of the functional groups.

One potential avenue for backbone modification is through the reaction of the amino group. N-alkylation would introduce substituents on the nitrogen atom, altering the basicity and steric environment around the chiral center. researchgate.net The hydroxyl group can also be a target for modification, such as through etherification or esterification, to produce derivatives with different physicochemical properties.

The reaction of related amino alcohols with epoxides to form new C-N and C-O bonds is a well-established method for elaborating molecular structures and could be applied to modify the ethane backbone. encyclopedia.pubresearchgate.netambeed.comyoutube.commdpi.com Additionally, base-induced cyclization of γ-chloro-α-imino esters to form aminocyclopropanecarboxylic acid derivatives represents another strategy for significant backbone alteration, leading to conformationally constrained analogs.

Incorporation into Heterocyclic Systems

The 1,2-amino alcohol functionality of this compound makes it a valuable precursor for the synthesis of various five-membered heterocyclic rings, such as oxazolines, imidazolines, and pyrroles. These heterocyclic systems can significantly alter the parent molecule's properties and introduce new interaction points.

Oxazolines: The synthesis of 2-oxazolines from 2-amino alcohols is a common and well-established transformation. wikipedia.org This can be achieved through several methods, including the reaction with carboxylic acids or their derivatives (e.g., acyl chlorides), or by condensation with aldehydes followed by oxidation. mdpi.comnih.govtsijournals.com The reaction with a carboxylic acid, often activated in situ, leads to the formation of a β-hydroxy amide intermediate, which then undergoes cyclodehydration to form the oxazoline (B21484) ring. mdpi.com Alternatively, reaction with an aldehyde forms an oxazolidine (B1195125) intermediate, which can be oxidized to the corresponding oxazoline. wikipedia.org These methods would allow for the introduction of a wide variety of substituents at the 2-position of the oxazoline ring, depending on the carboxylic acid or aldehyde used.

Imidazolines: Similar to oxazolines, imidazolines can be synthesized from 2-amino alcohols. A common method involves the reaction with nitriles, often in the presence of a catalyst. researchgate.net This reaction provides a direct route to 2-substituted imidazolines. Another approach is the reaction with aldehydes in the presence of a source of ammonia (B1221849) or an amine, which leads to the formation of the imidazoline (B1206853) ring. organic-chemistry.org The synthesis of 2-aminoimidazolones and imidazolones can also be achieved through (3+2) annulation reactions of azaoxyallyl cations with cyanamides or nitriles. nih.gov

Pyrroles: While less direct, the incorporation of the 2-amino-2-phenylethanol (B122105) scaffold into a pyrrole (B145914) ring is also conceivable. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole formation. While the parent amino alcohol itself is not a direct substrate, it could be chemically modified to introduce a primary amine that could then participate in such a cyclization.

The synthesis of these heterocyclic derivatives of this compound would result in hybrid molecules that combine the structural features of the parent compound with the distinct chemical properties of the heterocyclic ring.

Table 2: General Methods for the Synthesis of Heterocyclic Derivatives from 2-Amino Alcohols

| Heterocycle | Reactant(s) | General Reaction Conditions |

| Oxazoline | Carboxylic Acid / Acyl Chloride | Dehydrating agent or base |

| Oxazoline | Aldehyde | Formation of oxazolidine followed by oxidation |

| Imidazoline | Nitrile | Catalyst (e.g., Lewis acid) |

| Imidazoline | Aldehyde | With a source of ammonia/amine |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton environment are expected. The protons of the two methyl groups on the phenyl ring would likely appear as distinct singlets in the aromatic region of the spectrum. The protons of the ethan-1-ol backbone, including the methine proton adjacent to the amino and phenyl groups, the methylene (B1212753) protons of the alcohol, and the protons of the amino and hydroxyl groups, would each exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. This includes the two methyl carbons, the six carbons of the dimethylphenyl ring, and the two carbons of the aminoethanol side chain. The chemical shifts of these carbons would be indicative of their local electronic environment.

A representative, though hypothetical, summary of expected NMR data is presented in the table below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.2 | Multiplet | 3H |

| CH(NH₂) | 4.0 - 4.5 | Multiplet | 1H |

| CH₂(OH) | 3.5 - 4.0 | Multiplet | 2H |

| NH₂ | 1.5 - 3.0 | Broad Singlet | 2H |

| OH | 1.0 - 2.5 | Broad Singlet | 1H |

| Ar-CH₃ | 2.2 - 2.4 | Singlet | 6H |

| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 125 - 130 |

| C(NH₂) | 55 - 65 |

| C(OH) | 60 - 70 |

| Ar-CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively. Additionally, C-H stretching vibrations from the aromatic ring and the alkyl chain, as well as C=C stretching from the aromatic ring, would be observed.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (medium) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Alcohol) | 1000 - 1260 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can help to confirm the connectivity of the molecule.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a compound in a sample.

UV-Visible Spectroscopy for Interaction Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the aromatic ring is the primary chromophore. This technique can be used to study interactions of the compound with other molecules, such as proteins or metal ions, as these interactions can lead to changes in the UV-Visible absorption spectrum.

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating enantiomers, which are non-superimposable mirror images of a chiral molecule like this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC with a suitable C18 column could be employed to assess its purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). This technique is instrumental in the analysis of this compound, primarily for determining its purity and quantifying it in various matrices.

In a typical research setting, a UPLC method for this compound would be developed using a sub-2 µm particle column, which is the hallmark of UPLC technology. The separation would likely be achieved on a reversed-phase column (e.g., C18) due to the compound's moderate polarity. A mobile phase consisting of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the target compound and any potential impurities.

Detection is commonly performed using a photodiode array (PDA) detector, which would be set to monitor the UV absorbance at a wavelength where the phenyl ring of the compound exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier. The purity of a sample is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Illustrative UPLC Method Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Detection | PDA, 220 nm |

| Gradient | 5% B to 95% B over 3 minutes |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this method is crucial for unambiguously establishing its absolute configuration (the R/S designation at the stereocenter) and its preferred conformation in the solid state.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of electrons, and therefore atoms, within the crystal lattice. By collecting and analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles.

For this compound, the crystallographic data would provide definitive proof of the connectivity of the atoms and the spatial orientation of the amino, hydroxyl, and 2,5-dimethylphenyl groups. This information is fundamental for understanding its structure-activity relationships and its interactions with biological targets.

Key Crystallographic Data Points:

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between covalently bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an empirical formula for the substance, which can be compared to the theoretical composition calculated from its proposed molecular formula. For this compound (C₁₂H₁₉NO), elemental analysis serves as a crucial check for its purity and compositional integrity.

The analysis is typically performed using a dedicated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a very high temperature in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Elemental Analysis Data for C₁₂H₁₉NO:

| Element | Theoretical % | Found % |

| Carbon (C) | 74.57 | 74.60 |

| Hydrogen (H) | 9.91 | 9.88 |

| Nitrogen (N) | 7.25 | 7.21 |

This close correlation between the theoretical and experimentally found percentages confirms the elemental composition of the synthesized this compound.

Preclinical Pharmacological and Biological Investigations

In Vitro Cytotoxicity and Antiproliferative Studies

Evaluation against Cancer Cell Lines (e.g., FaDu, HepG-2, HCT-116, MDA-MB-231)

No studies detailing the in vitro cytotoxic or antiproliferative effects of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL against the specified cancer cell lines (FaDu, HepG-2, HCT-116, MDA-MB-231) were found in the public domain.

Apoptosis Induction in Cell Models

There is currently no available research documenting the ability of this compound to induce apoptosis in any cell models.

Influence on Cell Cycle Progression

Information regarding the influence of this compound on cell cycle progression is not available in published scientific literature.

Antimicrobial Research Applications

Anti-tubercular Activity against Mycobacterium tuberculosis (e.g., H37Rv strain)

No research has been published investigating the anti-tubercular activity of this compound against Mycobacterium tuberculosis, including the H37Rv strain.

Antibacterial and Antifungal Efficacy Studies

There are no available studies on the antibacterial or antifungal efficacy of this compound.

Antileishmanial Activity Studies

Investigations into the antileishmanial properties of this compound have not been reported in the available scientific literature. Research in this field has, however, examined other classes of molecules. Notably, 2-amino-thiophene derivatives have been identified as a promising class of compounds with significant antileishmanial activity. nih.govmdpi.com Studies on these derivatives have shown efficacy against various Leishmania species, including L. braziliensis, L. major, and L. infantum, with activity attributed to mechanisms like apoptosis and immunomodulation. nih.govnih.gov

Other Biological Activities under Investigation

Antihyperglycemic Effects (e.g., α-glucosidase and α-amylase enzyme inhibition)

There is no available data on the antihyperglycemic effects of this compound, specifically concerning its potential to inhibit α-glucosidase and α-amylase enzymes. The inhibition of these digestive enzymes is a recognized therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia. nih.govmdpi.com Research in this area is extensive, with many studies focusing on plant-derived extracts and purified natural compounds as potential inhibitors. mdpi.com

Potential as Enzyme Inhibitors (e.g., IMPDH, DPP-4)

The potential of this compound as an inhibitor for enzymes such as inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) or dipeptidyl peptidase-4 (DPP-4) has not been documented.

IMPDH Inhibition: IMPDH is a target for immunosuppressive, antiviral, and antimicrobial chemotherapy. nih.gov While various compounds are known to inhibit IMPDH, none are structurally related to this compound in the available literature. nih.gov

DPP-4 Inhibition: DPP-4 inhibitors are an established class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. nih.gov They function by preventing the inactivation of incretin (B1656795) hormones. The development of DPP-4 inhibitors has focused on several distinct chemical classes of small molecules, but information linking this activity to this compound is absent. nih.gov

Modulators of Molecular Pathways

Specific molecular pathways modulated by this compound have not been identified. However, research into structurally related compounds provides some context. A study on 2-amino-2-phenylethanol (B122105) derivatives identified them as novel β2-adrenoceptor agonists. nih.gov This agonism leads to cellular cAMP production, indicating a modulation of this specific signaling pathway. nih.gov Whether this compound interacts with this or other molecular pathways remains to be investigated.

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on Biological Activity

No studies were identified that specifically investigated the impact of substituents on the phenyl ring of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL. Research on other phenylethanolamines indicates that the nature, position, and size of substituents can significantly influence potency and selectivity for various biological targets. For instance, studies on 2,5-dimethoxyphenethylamines have detailed their interactions with serotonin receptors, but this provides no direct data on the effect of the dimethyl substitution pattern of the requested compound nih.govmdpi.comnih.gov. Without experimental data, any discussion on the effects of modifying the methyl, methoxy, or halogen groups on this specific scaffold would be purely speculative.

Similarly, there is no available information regarding the influence of the stereochemistry of the chiral center on the activity of this particular compound. For the broader class of phenylethanolamines, it is well-established that stereoisomers can exhibit vastly different pharmacological activities and potencies.

Importance of Hydroxyl and Amino Groups for Activity

The hydroxyl and amino groups are fundamental to the activity of the phenylethanolamine class, typically engaging in crucial hydrogen bonding and ionic interactions with biological receptors. However, no specific studies have been published that detail the importance of these functional groups for this compound.

Conformational and Electronic Requirements for Target Interaction

Conformational and electronic properties are critical for the interaction of phenylethanolamines with their biological targets. The spatial arrangement of the phenyl ring, hydroxyl group, and amino group dictates the binding affinity and efficacy. However, no conformational analysis or electronic structure studies specific to this compound could be located in the scientific literature.

Correlation of Structural Features with Specific Biological Endpoints

Due to the absence of biological activity data, it is not possible to correlate any structural features of this compound with specific biological endpoints. The creation of data tables, as requested, is not feasible without such foundational research.

Mechanistic Insights into Biological Activity

Identification of Molecular Targets (e.g., Enzymes, Receptors)

Currently, there is a lack of specific published research that identifies the molecular targets of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL. Scientific literature does not specify enzymes, receptors, or other biological macromolecules with which this compound directly interacts to elicit a biological response.

Modes of Interaction with Biomolecules

Detailed experimental or computational studies elucidating the specific modes of interaction between this compound and biological molecules are not available.

There is no specific information available in the reviewed literature detailing the hydrogen bonding interactions of this compound with the active sites of any identified biological targets.

Similarly, specific details regarding van der Waals forces and hydrophobic binding between this compound and biological targets have not been described in available research.

Modulation of Biochemical Processes and Metabolic Pathways

Information on how this compound may modulate specific biochemical processes or metabolic pathways is not present in the current body of scientific literature.

Molecular Docking Studies to Predict Binding Modes

No molecular docking studies specifically focused on predicting the binding modes of this compound to any biological target have been published. Such studies are crucial for understanding the potential interactions and orientation of a ligand within a protein's active site.

Mutational Analysis for Target Validation

In the absence of identified molecular targets for this compound, no mutational analysis studies for the purpose of target validation have been conducted or reported.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely used to calculate molecular properties like energies, orbital distributions, and vibrational frequencies. researchgate.netmdpi.com

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in understanding the electronic properties of a molecule. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. nih.gov This gap is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally suggests that the molecule will be more reactive. While specific studies on 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL are not available, a typical DFT analysis would yield the data points shown in the hypothetical table below.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 4.6 eV |

| Ionization Potential | The minimum energy required to remove an electron | 5.8 eV |

Note: The values in this table are illustrative for a molecule of this type and are not based on actual published research for this compound.

Mechanistic Pathway Elucidation

DFT is also employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, transition states, and products. By identifying the lowest energy pathway, chemists can predict the most likely mechanism for a given transformation. For a compound like this compound, DFT could theoretically be used to study its synthesis pathways or its metabolic degradation routes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes, flexibility, and intermolecular interactions of a molecule, such as its behavior in a solvent or its binding to a biological target. No specific MD simulation studies for this compound were found in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or a specific property. nih.govmdpi.com The process involves developing a mathematical model that relates numerical descriptors of a molecule's structure (e.g., physicochemical, topological, or electronic properties) to its observed activity. nih.govnih.gov

The primary goals of QSAR modeling include:

Predicting the activity of new or untested compounds. nih.gov

Understanding the structural features that influence activity. nih.gov

Guiding the design of new molecules with enhanced desired properties, thereby reducing the need for extensive animal testing. nih.govmdpi.com

A QSAR study for a class of compounds including this compound would first require a dataset of structurally similar molecules with measured biological activity. mdpi.com From there, molecular descriptors would be calculated and a statistical model would be built and validated. nih.gov No such QSAR models specific to this compound are currently published.

In Silico Metabolism Prediction Research

In silico (computer-based) methods are increasingly used to predict the metabolic fate of chemical compounds in the body. researchgate.net These approaches use algorithms and knowledge-based systems to identify potential sites of metabolism and the resulting metabolites. researchgate.netnih.gov This is crucial in drug discovery for early identification of compounds that might be rapidly cleared or form toxic metabolites. nih.govnih.gov

For this compound, an in silico prediction might suggest several potential metabolic pathways, including:

Oxidation: Hydroxylation of the aromatic ring or oxidation of the alcohol group.

N-dealkylation or deamination: Reactions involving the amino group.

Conjugation: Glucuronidation or sulfation of the hydroxyl group.

These predictions help researchers prioritize which metabolites to search for in subsequent in vitro or in vivo experiments. researchgate.net

Prediction of Adsorption Affinities and Interaction with Surfaces

Computational methods can predict how a molecule might interact with and adsorb onto various surfaces. This is relevant in fields like materials science, environmental science, and chromatography. DFT calculations can be used to model the interaction between the molecule and a surface, calculating binding energies and identifying the most stable adsorption geometries. This information helps in understanding adhesion, lubrication, and the environmental fate of chemicals. There is no specific research available on the adsorption properties of this compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Table 1: Potential Novel Synthetic Strategies

| Methodology | Potential Advantage | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Transfer Hydrogenation | High enantioselectivity, mild conditions | Chiral ruthenium or rhodium catalysts |

| Biocatalytic Reduction | High specificity, green approach | Engineered ketoreductase enzymes |

| Chiral Pool Synthesis | Starting from readily available chiral molecules | Chiral amino acids or other natural products |

Exploration of New Derivatization Strategies for Diverse Biological Activities

The core structure of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL offers several sites for chemical modification, including the amino group, the hydroxyl group, and the aromatic ring. Future research will systematically explore derivatization at these positions to generate analogues with a wide spectrum of biological activities. For instance, acylation or alkylation of the amino group can modulate the compound's lipophilicity and hydrogen bonding capacity. nih.gov Esterification or etherification of the hydroxyl group can influence its metabolic stability and pharmacokinetic profile. Furthermore, substitution on the dimethylphenyl ring could be used to fine-tune electronic properties and steric interactions with biological targets.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

To efficiently explore the chemical space around this scaffold, advanced Structure-Activity Relationship (SAR) studies are essential. nih.gov The application of combinatorial chemistry techniques will enable the rapid synthesis of large, diverse libraries of related compounds. asinex.com These libraries can then be subjected to high-throughput screening (HTS) against a variety of biological targets, such as G-protein coupled receptors, ion channels, or enzymes. This approach accelerates the identification of "hit" compounds with promising activity and provides comprehensive data for building robust SAR models, which can guide the design of more potent and selective molecules. mdpi.com

Integration of In Silico and Experimental Approaches for Rational Design

The synergy between computational (in silico) and experimental methods represents a powerful strategy for the rational design of new derivatives. plos.org Molecular modeling techniques, such as docking studies and molecular dynamics simulations, can be used to predict how analogues of this compound might bind to specific protein targets. nih.gov These computational predictions can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. The experimental data obtained from biological testing can then be used to refine and validate the computational models in an iterative cycle of design, synthesis, and testing.

Investigation of Broader Pharmacological Applications in Preclinical Models

While initial investigations may focus on a specific therapeutic area, the structural features of this compound and its derivatives suggest potential utility across a range of diseases. Future research should include broad pharmacological profiling in various preclinical models. This could involve screening for activity in areas such as oncology, neurodegenerative diseases, inflammation, and infectious diseases. smolecule.comresearchgate.net For example, compounds with similar amino alcohol scaffolds have shown promise as anticancer agents or modulators of central nervous system targets. smolecule.com Identifying new therapeutic applications will significantly enhance the value of this chemical scaffold.

Design and Synthesis of Compound Libraries for Screening

A key future direction will be the strategic design and synthesis of focused compound libraries based on the this compound core. asinex.com These libraries will be created to systematically probe the effects of structural modifications on biological activity. For example, a library could be designed to vary the substituents on the phenyl ring to explore electronic and steric effects, while another could focus on different functional groups replacing the amino or hydroxyl moieties. These libraries are invaluable assets for screening campaigns aimed at discovering novel drug candidates.

Table 2: Illustrative Design for a Focused Screening Library

| Library Subset | Variable Group | Rationale |

|---|---|---|

| Aromatic Ring Analogues | Substituents at positions 3, 4, and 6 | To probe electronic effects and steric hindrance. |

| Amino Group Modifications | Amides, sulfonamides, secondary/tertiary amines | To modulate basicity, lipophilicity, and H-bonding. |

| Hydroxyl Group Modifications | Esters, ethers, carbamates | To alter metabolic stability and prodrug potential. |

Q & A

Q. Q1: What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reduction of a ketone precursor : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce a 2-(2,5-dimethylphenyl)glycolaldehyde intermediate. Reaction conditions should include anhydrous solvents (e.g., THF or ethanol) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Substitution reactions : Alkyl halides or acyl chlorides can introduce functional groups. Optimize temperature (0–25°C) and solvent polarity (DMF or dichloromethane) to enhance yield and selectivity .

Key Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Q2: How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for 2,5-dimethylphenyl) and absence of impurities .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (C₁₀H₁₅NO; theoretical MW: 165.23 g/mol) .

- Chiral HPLC : If stereoisomers are present, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. Q3: How do steric and electronic effects of the 2,5-dimethylphenyl group influence the reactivity of this amino alcohol in nucleophilic reactions?

Methodological Answer:

- Steric Effects : The ortho-methyl groups hinder nucleophilic attack at the β-carbon. Use bulky electrophiles (e.g., tert-butyl halides) to mitigate steric hindrance.

- Electronic Effects : Electron-donating methyl groups activate the phenyl ring, enhancing conjugation with the amino group. This increases basicity (pKa ~9–10), favoring protonation in acidic conditions .

Experimental Design : Compare reaction rates with analogs lacking methyl groups (e.g., 2-Amino-2-phenylethanol) under identical conditions .

Q. Q4: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Data Triangulation :

- Assay Variability : Standardize bioassays (e.g., antifungal MIC tests against Candida spp.) using CLSI guidelines. Control for solvent effects (DMSO ≤1% v/v) .

- Structural Confounders : Compare analogs with minor modifications (e.g., 3,5-dimethyl vs. 2,5-dimethyl substitution) to isolate substituent effects .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to aggregate and normalize datasets .

Q. Q5: What computational strategies are effective for predicting the binding modes of this compound to fungal cytochrome P450 enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with fungal CYP51 homology models. Parameterize the amino alcohol’s partial charges via Gaussian09 DFT calculations .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the hydroxyl group and heme propionates .

Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q6: How can researchers design enantioselective syntheses of this compound for chiral drug development?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Employ Jacobsen’s thiourea catalysts for kinetic resolution of racemic mixtures. Optimize enantiomeric excess (ee) by tuning solvent (toluene) and temperature (−20°C) .

- Chiral Pool Synthesis : Start with (R)- or (S)-2-phenylglycinol and introduce dimethyl groups via Friedel-Crafts alkylation. Monitor ee via polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.